

# An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Ephedrinium

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (-)-Ephedrinium

Cat. No.: B1239877

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This technical guide provides a comprehensive overview of the core physical and chemical properties of **(-)-Ephedrinium**, the protonated form of the naturally occurring sympathomimetic amine, (-)-ephedrine. The information presented herein is intended to support research, development, and quality control activities involving this compound and its common salt forms.

## Chemical Identity and Structure

**(-)-Ephedrinium** is the conjugate acid of (-)-ephedrine, formed by the protonation of the secondary amine group. It is a chiral molecule with two stereocenters, existing as the (1R,2S) enantiomer. The systematic IUPAC name for the cation is [(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-methylazanium.

Chemical Structure:

- Molecular Formula:  $C_{10}H_{16}NO^+$
- Molecular Weight: 166.24 g/mol [\[1\]](#)
- CAS Number for (-)-Ephedrine: 299-42-3

The structural integrity and stereochemistry of **(-)-ephedrinium** are crucial for its biological activity. It is commonly available and utilized in its salt forms, primarily as the hydrochloride and sulfate salts, which exhibit enhanced stability and solubility.

## Tabulated Physical and Chemical Properties

The following tables summarize the key quantitative physical and chemical properties of (-)-ephedrine and its hydrochloride and sulfate salts for ease of comparison.

Table 1: General Physical and Chemical Properties of (-)-Ephedrine and its Salts

Property	(-)-Ephedrine (Free Base)	(-)-Ephedrinium Hydrochloride	(-)-Ephedrinium Sulfate
Molecular Formula	C <sub>10</sub> H <sub>15</sub> NO	C <sub>10</sub> H <sub>15</sub> NO·HCl	(C <sub>10</sub> H <sub>15</sub> NO) <sub>2</sub> ·H <sub>2</sub> SO <sub>4</sub>
Molecular Weight	165.24 g/mol	201.69 g/mol [2][3][4]	428.54 g/mol
Appearance	Waxy solid, crystals, or granules[5]	White, needle-like crystals or crystalline powder[6]	White microcrystalline powder

Table 2: Thermal and Spectroscopic Properties

Property	(-)-Ephedrine (Free Base)	(-)-Ephedrinium Hydrochloride	(-)-Ephedrinium Sulfate
Melting Point	37-39 °C (anhydrous) [7][8]; 40 °C (hemihydrate)[6]	217-220 °C[6]	~247 °C (decomposes)
Boiling Point	255 °C[7][8]	Not applicable (decomposes)	Not applicable (decomposes)
Specific Rotation [α]	-41° (c=5, 1M HCl)[7] [8][9][10]	-33.0° to -35.5°[11]	-30.0° to -32.5°

Table 3: Solubility and Dissociation Properties

Property	(-)-Ephedrine (Free Base)	(-)-Ephedrinium Hydrochloride	(-)-Ephedrinium Sulfate
Water Solubility	50 g/L at 20°C	Freely soluble[11][12]	Freely soluble[5]
Ethanol Solubility	Soluble	Soluble[11][12]	Sparingly soluble
Ether Solubility	Soluble	Insoluble[6][12]	Practically insoluble[13]
Chloroform Solubility	Soluble	Insoluble[6]	Very slightly soluble[13]
pKa (of conjugate acid)	9.6[14]	Not applicable	Not applicable

## Experimental Protocols

This section outlines the general methodologies for determining the key physical and chemical properties of **(-)-Ephedrinium** and its salts.

### Melting Point Determination

The melting point is determined using the capillary method. A small amount of the finely powdered substance is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the substance is recorded as the melting point.

### Boiling Point Determination

For the free base, the boiling point is determined by distillation at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point. For the salt forms, a boiling point is not applicable as they decompose upon strong heating.

### pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of the conjugate acid of (-)-ephedrine is determined by potentiometric titration.[2][15][16] A solution of the free base is titrated with a standardized acid

solution. The pH of the solution is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point.

## Solubility Determination

The equilibrium solubility is determined by the shake-flask method. An excess amount of the compound is added to a specific solvent (e.g., water, ethanol) in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical technique, such as HPLC or UV-Vis spectrophotometry.

## Specific Rotation Measurement

The specific rotation is measured using a polarimeter. A solution of the compound of known concentration is prepared in a specified solvent (e.g., 1M HCl). The optical rotation of the solution is measured at a specific wavelength (usually the sodium D-line at 589 nm) and temperature. The specific rotation is then calculated using the observed rotation, the concentration, and the path length of the polarimeter tube.<sup>[17]</sup>

## Crystal Structure Determination by X-ray

### Crystallography

The three-dimensional arrangement of atoms in the crystalline state of **(-)-Ephedrinium** salts is determined by single-crystal X-ray diffraction.<sup>[18][19][20]</sup> A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to determine the unit cell dimensions, space group, and atomic coordinates.

## Chemical Stability Assessment

The chemical stability of **(-)-Ephedrinium** is evaluated using a stability-indicating HPLC method.<sup>[1][21][22][23][24]</sup> Solutions of the compound are subjected to various stress conditions, such as heat, light, acid, base, and oxidation. At specified time points, samples are analyzed by HPLC to quantify the amount of the parent compound remaining and to detect the formation of any degradation products.

## Mechanism of Action and Signaling Pathways

**(-)-Ephedrinium** exerts its pharmacological effects through a dual mechanism as a sympathomimetic agent. It acts both directly as an agonist at  $\alpha$ - and  $\beta$ -adrenergic receptors and indirectly by promoting the release of norepinephrine from sympathetic neurons.<sup>[25][26][27][28][29]</sup> This leads to a cascade of downstream signaling events.

## Direct Adrenergic Receptor Activation

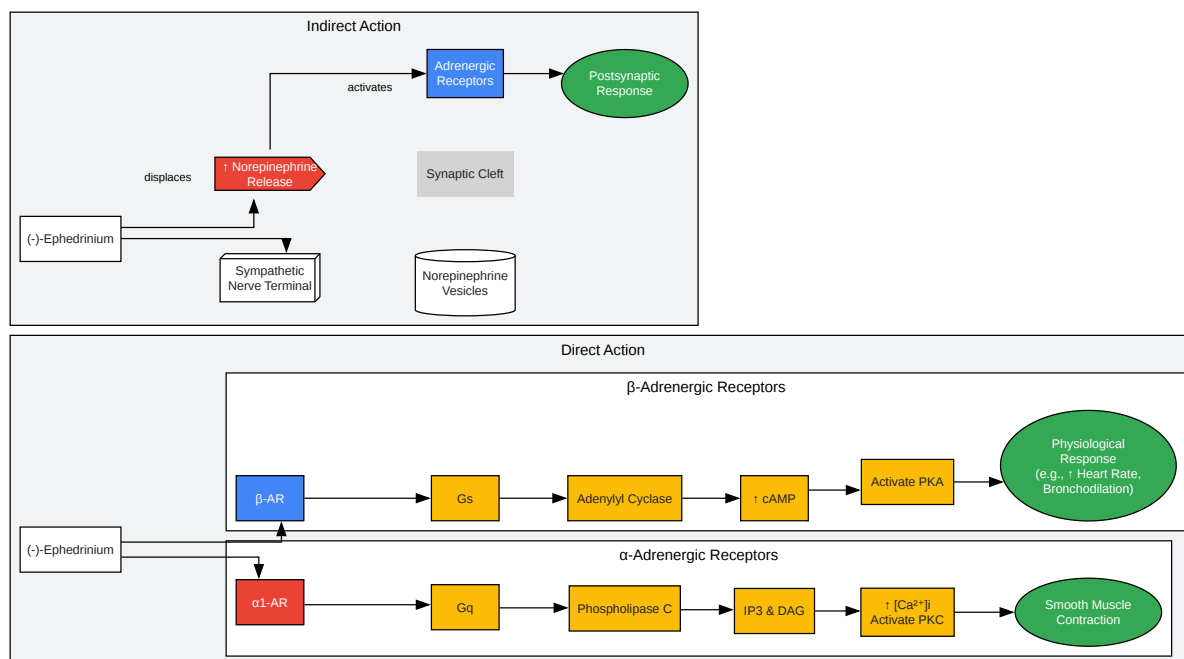
As a direct agonist, **(-)-Ephedrinium** binds to and activates adrenergic receptors, which are G-protein coupled receptors (GPCRs).<sup>[25][30]</sup>

- **$\alpha$ -Adrenergic Receptors:** Activation of  $\alpha_1$ -receptors, coupled to Gq proteins, leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). This results in an increase in intracellular calcium and protein kinase C (PKC) activation, leading to smooth muscle contraction. Activation of  $\alpha_2$ -receptors, coupled to Gi proteins, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
- **$\beta$ -Adrenergic Receptors:** Activation of  $\beta$ -receptors, coupled to Gs proteins, stimulates adenylyl cyclase, resulting in an increase in cAMP levels. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to physiological responses such as increased heart rate and bronchodilation.<sup>[3][4]</sup>

## Indirect Sympathomimetic Action

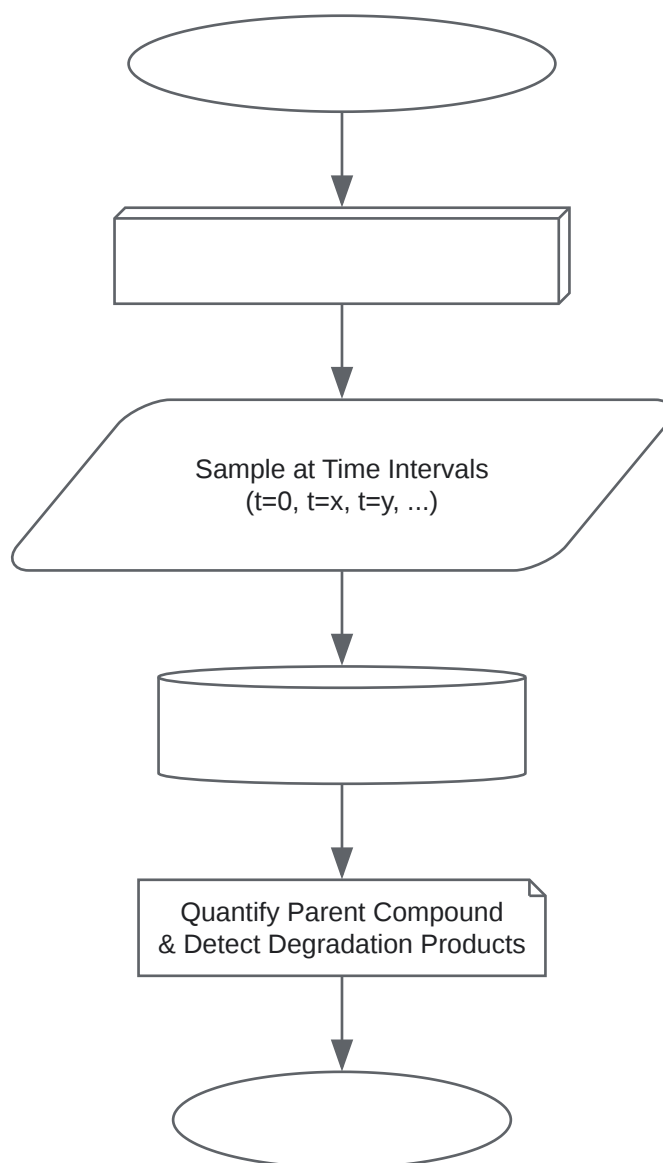
**(-)-Ephedrinium** also acts as an indirect sympathomimetic by entering sympathetic nerve terminals and displacing norepinephrine from storage vesicles into the synaptic cleft. The increased concentration of norepinephrine in the synapse leads to a more pronounced activation of adrenergic receptors.

## Signaling Pathway Diagrams



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Caption: Dual mechanism of **(-)-Ephedrinium** action.



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Ephedrinium]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1239877#physical-and-chemical-properties-of-ephedrinium]

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